An In-depth Technical Guide to the Chemical Properties and Applications of N-Propionyl-(2S)-bornane-10,2-sultam
An In-depth Technical Guide to the Chemical Properties and Applications of N-Propionyl-(2S)-bornane-10,2-sultam
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of N-Propionyl-(2S)-bornane-10,2-sultam, a prominent chiral auxiliary in asymmetric synthesis. The content herein is curated to provide both foundational knowledge and actionable protocols for laboratory and process development settings.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective formation of new stereocenters. These auxiliaries, themselves enantiomerically pure, are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
N-Propionyl-(2S)-bornane-10,2-sultam, a derivative of the well-established Oppolzer's sultam, is a highly effective chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations, most notably the alkylation of enolates.
Core Chemical and Physical Properties
N-Propionyl-(2S)-bornane-10,2-sultam is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₁NO₃S | [1][2] |
| Molecular Weight | 271.38 g/mol | [1][2] |
| Melting Point | Approximately 145 °C | |
| Boiling Point | 384.8±25.0 °C (Predicted) | |
| CAS Number | 128947-19-3 | [3] |
Spectroscopic Characterization
Note: The following data is for the parent compound, (2S)-bornane-10,2-sultam, and serves as a reference. The presence of the propionyl group in the target molecule will introduce additional signals in the ¹H and ¹³C NMR spectra (an ethyl group) and a characteristic C=O stretch in the IR spectrum.
3.1. ¹H NMR Spectroscopy (of (2S)-bornane-10,2-sultam)
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Key Features: The spectrum is characterized by signals corresponding to the camphor skeleton. The proton at C2, adjacent to the nitrogen, is a key diagnostic signal. The methyl groups of the bornane skeleton typically appear as singlets.
3.2. ¹³C NMR Spectroscopy (of (2S)-bornane-10,2-sultam)
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Key Features: The carbonyl carbon of the propionyl group in N-Propionyl-(2S)-bornane-10,2-sultam would be expected to appear in the range of 170-180 ppm. The carbons of the bornane skeleton will have characteristic shifts.
3.3. Infrared (IR) Spectroscopy
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Key Features: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the propionyl group is expected around 1680-1700 cm⁻¹. The sulfonyl group (SO₂) will exhibit strong, characteristic stretching bands.
3.4. Mass Spectrometry
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Key Features: The mass spectrum of N-Propionyl-(2S)-bornane-10,2-sultam would show a molecular ion peak (M⁺) corresponding to its molecular weight (271.38 g/mol ). Fragmentation patterns would likely involve the loss of the propionyl group and fragmentation of the bornane skeleton.
Synthesis of N-Propionyl-(2S)-bornane-10,2-sultam
The synthesis of N-Propionyl-(2S)-bornane-10,2-sultam is a straightforward acylation of the parent sultam, (2S)-bornane-10,2-sultam, with propionyl chloride in the presence of a base.
Caption: Synthesis of N-Propionyl-(2S)-bornane-10,2-sultam.
4.1. Experimental Protocol: Synthesis
Materials:
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(2S)-Bornane-10,2-sultam
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Propionyl chloride
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Triethylamine (freshly distilled)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of (2S)-bornane-10,2-sultam (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
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Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford N-Propionyl-(2S)-bornane-10,2-sultam as a white crystalline solid.
Application in Asymmetric Alkylation
A primary application of N-Propionyl-(2S)-bornane-10,2-sultam is as a chiral auxiliary in the diastereoselective alkylation of enolates. The rigid structure of the bornane-10,2-sultam effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
5.1. Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation of N-acyl bornane-10,2-sultams is attributed to a combination of steric and electronic factors. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a chelated enolate is formed. The metal cation is coordinated to both the enolate oxygen and the sulfonyl oxygen, creating a rigid, bicyclic structure. This conformation, coupled with the steric bulk of the camphor skeleton, effectively blocks one face of the enolate, leading to a highly selective alkylation.
Sources
- 1. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
